molecular formula C9H13N B1293495 N-Ethyl-p-toluidine CAS No. 622-57-1

N-Ethyl-p-toluidine

Cat. No. B1293495
CAS RN: 622-57-1
M. Wt: 135.21 g/mol
InChI Key: AASABFUMCBTXRL-UHFFFAOYSA-N
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Description

N-Ethyl-p-toluidine is a dark-colored liquid with an aromatic odor . It is insoluble in water and has about the same density as water . It is toxic by skin absorption and inhalation of vapors . Toxic fumes may evolve during combustion .


Synthesis Analysis

N-Ethyl-p-toluidine is synthesized from toluidine derivatives . The aromatic amine group in these derivatives represents a genotoxic alert . A simple and robust gas chromatographic method has been developed for the determination of genotoxic impurities in Crotamiton drug substance . This method can quantify all potential genotoxic impurities that can be present in the entire synthesis pathway of Crotamiton drug substance .


Molecular Structure Analysis

The molecular formula of N-Ethyl-p-toluidine is C9H13N . Its molecular weight is 135.2062 . The IUPAC Standard InChI is InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 .


Chemical Reactions Analysis

N-Ethyl-p-toluidine is an aromatic amine . Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .


Physical And Chemical Properties Analysis

N-Ethyl-p-toluidine is a dark-colored liquid with an aromatic odor . It is insoluble in water and has about the same density as water . It is toxic by skin absorption and inhalation of vapors . Toxic fumes may evolve during combustion .

Scientific Research Applications

Application 1: Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles

  • Summary of the Application : This study aimed to oxidize p-toluidine using hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .
  • Methods of Application or Experimental Procedures : The oxidation of p-toluidine was carried out by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The effect of various reaction parameters such as mole ratio, catalyst weight, and reusability of the catalyst were studied .
  • Results or Outcomes : The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product . Good selectivity, low cost, low wastage of materials, and enhanced environmental friendliness of heterogeneous magnetite nanoparticle supported zeolite catalysts were observed . At the optimum reaction conditions, the oxidation activity of M/NTS catalyst was compared with M/NS catalyst, and it was found that titanium in the framework of M/NTS provided higher activity and selectivity .

Application 2: Precursor to Pesticides

  • Summary of the Application : N-Ethyl-p-toluidine is used as a precursor to the pesticides metolachlor and acetochlor .
  • Results or Outcomes : The outcome of this application is the production of the pesticides metolachlor and acetochlor, which are used in agriculture to control weeds .

Application 3: Proteomics Research

  • Summary of the Application : N-Ethyl-o-toluidine (2-(Ethylamino)toluene) is used as a stain in proteomics research .
  • Results or Outcomes : The outcome of this application is the visualization and subsequent analysis of proteins in a sample, which can provide valuable information about the biological system being studied .

Application 4: Component of Accelerators for Cyanoacrylate Glues

  • Summary of the Application : N-Ethyl-p-toluidine is used as a component of accelerators for cyanoacrylate glues .
  • Results or Outcomes : The outcome of this application is the production of fast-curing cyanoacrylate glues, which are used in a variety of applications, including bonding materials in manufacturing and repairs .

Application 5: Neutralizing Agent

  • Summary of the Application : N-Ethyl-p-toluidine is an aromatic amine and can act as a chemical base . It can neutralize acids to form salts plus water .
  • Results or Outcomes : The outcome of this application is the production of a salt and water, which can be useful in various chemical processes .

Safety And Hazards

N-Ethyl-p-toluidine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

N-ethyl-4-methylaniline
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InChI

InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
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InChI Key

AASABFUMCBTXRL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC1=CC=C(C=C1)C
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Molecular Formula

C9H13N
Record name N-ETHYL-P-TOLUIDINE
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DSSTOX Substance ID

DTXSID7060754
Record name Benzenamine, N-ethyl-4-methyl-
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Molecular Weight

135.21 g/mol
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Physical Description

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion.
Record name N-ETHYL-P-TOLUIDINE
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Product Name

N-Ethyl-p-toluidine

CAS RN

622-57-1, 73268-91-4
Record name N-ETHYL-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
M Ulgen, U Ozer, I Kucukguzel… - Drug Metabolism and …, 1997 - degruyter.com
… The in vitro hepatic microsomal metabolism of two tertiary anilines, N-benzyl-N-ethylaniline (NBNEA) and N-benzyl-N-ethyl-ptoluidine (NBNEPT), was examined in order to determine …
Number of citations: 6 www.degruyter.com
L Zhang, J You, G Ping, L Zhang, J Duan, W Zhang… - Analytica chimica …, 2003 - Elsevier
… We find that CEOC can react easily with aromatic amines, even for the derivatization of secondary amine such as N-ethyl-p-toluidine. Although there are some impurities in the …
Number of citations: 33 www.sciencedirect.com
A Kalauz, I Kapui - Journal of Pharmaceutical and Biomedical Analysis, 2022 - Elsevier
… , N-ethyl-toluidine isomers (o-, m-, N-ethyl-p-toluidine) and N-methyl-toluidine isomers (o-, m-… N-ethyl-p-toluidine (≥ 98.0%) was purchased from TCI, N-ethyl-m-toluidine (≥ 98.0%) from …
Number of citations: 7 www.sciencedirect.com
SG Lata, S Sharma, N Kumar - … Journal of Current Research in Life …, 2018 - journalijcrls.com
… first systhesis of some neutral mixed-ligend cyanonitrosyl {CrNO}5 complexes of chromium with some N-alkyl-anilines like N-methyl aniline, N-ethyl-otuluidine and N-ethyl-p-toluidine, …
Number of citations: 3 www.journalijcrls.com
TS Ellis, RH Still - Journal of Applied Polymer Science, 1979 - Wiley Online Library
… NEthyl-p -toluidine was chosen as the internal standard for the determination of monomer in fraction I. … N-Ethyl~p-toluidine … N-ethyl-p-toluidine 1343.2 …
Number of citations: 12 onlinelibrary.wiley.com
HE Alquist, LK Tower… - 1944 - apps.dtic.mil
… The amines tested were aniline, technical pseudocumidine, p-toluidine, o-toluidine, m-toluidine, N-methylaniline, N-ethyl-p-toluidine, p-tert-butylaniline, and cumidines from synthetic …
Number of citations: 2 apps.dtic.mil
S Murata, K Suzuki, A Tamatani, M Miura… - Journal of the Chemical …, 1992 - pubs.rsc.org
… Consequently, we examined the reaction of the amines 17a-g, which were prepared by reaction of N-ethyl-p-toluidine with the corresponding benzyl and allyl halides, with acetic …
Number of citations: 27 pubs.rsc.org
E Rotondo, M Cusumano, B Crociani… - Journal of …, 1977 - Elsevier
… For the reaction with N-ethyl-p-toluidine this ratio is so high as to make kA = k2 throughout the feasible range of amine concentrations, so that in this case the data fit rate law 3. …
Number of citations: 18 www.sciencedirect.com
S Murata, K Suzuki, A Tamatani, M Miura… - J. CHEM. SOC. PERKIN …, 1992 - Citeseer
… Consequently, we examined the reaction of the amines 17a-g, which were prepared by reaction of N-ethyl-p-toluidine with the corresponding benzyl and allyl halides, with acetic …
Number of citations: 0 citeseerx.ist.psu.edu
HP Patel, JM Tedder - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Secondary aromatic amines have been converted into p-(N-alk yl-N-nitrosoamino) benzenediazonium salts by nitrosation, followed by Fischer-Hepp rearrangement and conversion of …
Number of citations: 2 pubs.rsc.org

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